

A Comprehensive Spectroscopic Investigation of Flurandrenolide Acetate: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *Flurandrenolide Acetate*

CAS No.: 2802-11-1

Cat. No.: B042017

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This technical guide provides a detailed exploration of the spectroscopic analysis of **Flurandrenolide Acetate**, a potent synthetic corticosteroid. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the structural elucidation and characterization of this important pharmaceutical compound. By integrating established analytical protocols with theoretical predictions and comparative data from related steroid structures, this guide offers a comprehensive framework for the spectroscopic analysis of **Flurandrenolide Acetate**.

Introduction to Flurandrenolide Acetate

Flurandrenolide Acetate is a fluorinated corticosteroid used topically for its anti-inflammatory and antipruritic properties. Its chemical structure, an acetate ester of flurandrenolide, is characterized by a pregn-4-ene-3,20-dione backbone with key substitutions that enhance its therapeutic activity. The molecular formula of **Flurandrenolide Acetate** is $C_{26}H_{35}FO_7$, and it has a molecular weight of 478.55 g/mol [1]. A thorough understanding of its three-dimensional structure and functional group arrangement is paramount for quality control, metabolite identification, and the development of new therapeutic agents. Spectroscopic techniques are the cornerstone of this structural characterization.

Infrared (IR) Spectroscopic Analysis

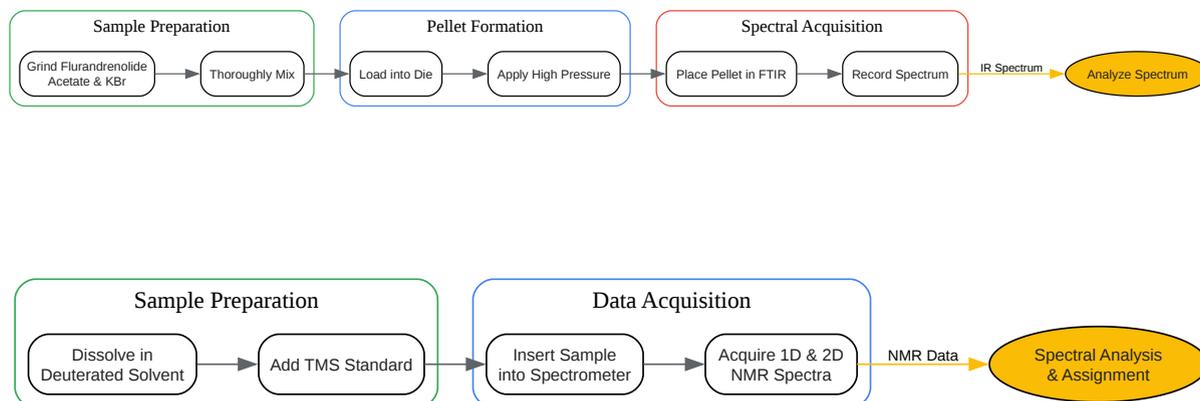
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **Flurandrenolide Acetate** is expected to reveal characteristic absorption bands corresponding to its hydroxyl, ketone, ester, and fluoro groups, as well as the carbon-carbon double bonds of the steroid nucleus.

Experimental Protocol: Acquiring the IR Spectrum

A standard method for obtaining the IR spectrum of a solid sample like **Flurandrenolide Acetate** is the potassium bromide (KBr) pellet method.

Step-by-Step Methodology:

- **Sample Preparation:** A small amount of finely ground **Flurandrenolide Acetate** (approximately 1-2 mg) is intimately mixed with about 100-200 mg of dry KBr powder in an agate mortar and pestle.
- **Pellet Formation:** The mixture is then transferred to a pellet-forming die and pressed under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.
- **Spectral Acquisition:** The KBr pellet is placed in the sample holder of a Fourier-transform infrared (FTIR) spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum.



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Figure 2: General workflow for NMR analysis of **Flurandrenolide Acetate**.

Predicted ^1H NMR Spectrum

While a published spectrum for **Flurandrenolide Acetate** is not readily available, a predicted ^1H NMR spectrum can be constructed based on its structure and data from similar corticosteroids.

Proton(s)	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Comments
H-4	~5.8	s	Olefinic proton adjacent to the carbonyl group.
H-6	~5.3	dm	Influenced by the fluorine atom and the double bond.
H-11	~4.3	m	Proton attached to the carbon bearing the hydroxyl group.
H-21	~4.9	d	Methylene protons of the acetate group, split by each other.
Acetate CH ₃	~2.1	s	Singlet for the methyl group of the acetate.
Steroid CH ₃ (C-18, C-19)	0.9 - 1.5	s	Singlet signals for the angular methyl groups.
Other steroid protons	1.0 - 2.5	m	Complex overlapping multiplets from the steroid backbone.

Justification for Predictions:

- The olefinic proton at C-4 is expected to be downfield due to the deshielding effect of the conjugated system.
- The presence of the electronegative fluorine atom at C-6 will significantly deshield the adjacent protons.
- The protons on C-21 are deshielded by the adjacent carbonyl and the acetate oxygen, and are expected to appear as a doublet of doublets (or two doublets if they are diastereotopic).

- The methyl protons of the acetate group will appear as a characteristic singlet around 2.1 ppm.

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum is predicted to show 26 distinct signals, corresponding to the 26 carbon atoms in the **Flurandrenolide Acetate** molecule.

Carbon(s)	Predicted Chemical Shift (δ , ppm)	Comments
C-3, C-20, Acetate C=O	170 - 210	Carbonyl carbons.
C-5	~170	Olefinic quaternary carbon.
C-4	~124	Olefinic methine carbon.
C-9	~90	Carbon bearing the fluorine atom (doublet due to C-F coupling).
C-11	~70	Carbon bearing the hydroxyl group.
C-21	~68	Methylene carbon of the acetate group.
Steroid CH_3	15 - 25	Methyl carbons.
Acetate CH_3	~21	Methyl carbon of the acetate.

Justification for Predictions:

- The carbonyl carbons are expected in the most downfield region of the spectrum.
- The olefinic carbons of the A-ring will appear in the 120-170 ppm range.
- The carbon atom bonded to the fluorine (C-9) will show a characteristic splitting pattern in the proton-coupled ^{13}C NMR spectrum and will be shifted downfield.
- The carbons of the steroid skeleton will appear in the aliphatic region of the spectrum.

Mass Spectrometric (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, and its fragmentation pattern offers valuable clues about its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Step-by-Step Methodology:

- **Sample Introduction:** A small amount of **Flurandrenolide Acetate** is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- **Ionization:** The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion ($M^{+\bullet}$), and to fragment.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z .

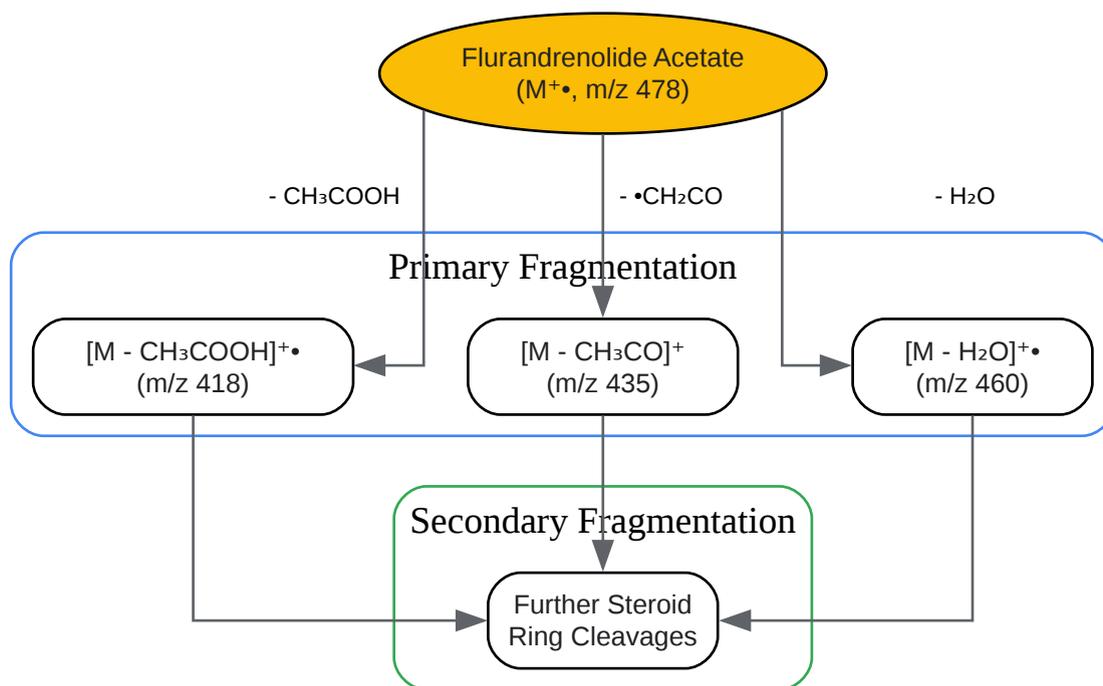
Predicted Mass Spectrum and Fragmentation Pattern

The EI-MS of **Flurandrenolide Acetate** is expected to show a molecular ion peak at m/z 478, corresponding to its molecular weight. The fragmentation pattern will be complex, involving cleavages of the steroid rings and the loss of functional groups.

Predicted Major Fragmentation Pathways:

- **Loss of the acetyl group:** A prominent fragmentation pathway is the loss of the acetyl group ($CH_3CO\bullet$, 43 u) or acetic acid (CH_3COOH , 60 u).
- **Cleavage of the D-ring:** Fragmentation of the D-ring is a common pathway for steroids.
- **Loss of water:** Dehydration from the hydroxyl group can lead to a fragment at M-18.

- Loss of HF: The presence of a fluorine atom may lead to the elimination of hydrogen fluoride (HF, 20 u).



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Figure 3: Predicted major fragmentation pathways for **Flurandrenolide Acetate** in EI-MS.

Table of Predicted Fragment Ions:

m/z	Proposed Structure/Loss
478	Molecular ion (M ^{+•})
418	[M - CH ₃ COOH] ^{+•}
435	[M - CH ₃ CO] ⁺
460	[M - H ₂ O] ^{+•}
Various	Fragments from steroid ring cleavages

Conclusion

The comprehensive spectroscopic analysis of **Flurandrenolide Acetate**, integrating IR, NMR, and MS techniques, provides a powerful approach for its unambiguous structural characterization. While this guide has presented predicted NMR data due to the current lack of published spectra, the underlying principles and comparative analysis offer a robust framework for interpreting experimental results. The detailed protocols and expected spectral features outlined herein serve as a valuable resource for researchers and scientists involved in the analysis of corticosteroids and related pharmaceutical compounds.

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